(5Z)-5-(2,4-dimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-5-(2,4-dimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a thiazole ring fused to a triazole ring, and substituted with dimethoxybenzylidene and trimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(2,4-dimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with 3,4,5-trimethoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the thiazolotriazole core. The final step involves the formation of the (5Z)-isomer through selective isomerization under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(2,4-dimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced form, altering its electronic properties.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing different substituents and modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms with altered electronic properties.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(5Z)-5-(2,4-dimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (5Z)-5-(2,4-dimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in cell proliferation, leading to its potential anticancer effects. The presence of methoxy groups and the conjugated system within the molecule also contribute to its ability to interact with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.
Acetylacetone: Another compound with keto-enol tautomerism, similar to ethyl acetoacetate.
Diketene: Used in the industrial production of various chemicals, including ethyl acetoacetate.
Uniqueness
(5Z)-5-(2,4-dimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one stands out due to its complex structure and the presence of multiple functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C22H21N3O6S |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C22H21N3O6S/c1-27-14-7-6-12(15(11-14)28-2)10-18-21(26)25-22(32-18)23-20(24-25)13-8-16(29-3)19(31-5)17(9-13)30-4/h6-11H,1-5H3/b18-10- |
InChI Key |
CYHLVEJPARLNMR-ZDLGFXPLSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)S2)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)S2)OC |
Origin of Product |
United States |
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